molecular formula C18H21N3O2S B14935968 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B14935968
M. Wt: 343.4 g/mol
InChI Key: WHHUZZLAYYTBEW-UHFFFAOYSA-N
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Description

4-[1-(2-Methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates both indole and thiazole heterocyclic rings, which are pharmacologically significant scaffolds found in compounds that modulate various biological targets. The indole moiety is a common feature in molecules that interact with neurological and signaling pathways , while the thiazole ring is frequently present in bioactive molecules, including known antagonists of ion channels such as the Zinc-Activated Channel (ZAC) . This structural combination suggests potential research value in areas like neuropharmacology and medicinal chemistry for investigating novel therapeutic targets. The presence of the N-(thiazol-2-yl)benzamide-like substructure, in particular, indicates it may serve as a useful chemical tool for studying Cys-loop receptor superfamily members, similar to other characterized research compounds . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize this compound's properties and mechanisms of action.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C18H21N3O2S/c1-23-11-10-21-13-14(15-6-2-3-7-16(15)21)5-4-8-17(22)20-18-19-9-12-24-18/h2-3,6-7,9,12-13H,4-5,8,10-11H2,1H3,(H,19,20,22)

InChI Key

WHHUZZLAYYTBEW-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Indole and Thiazole Units: The indole and thiazole units are coupled using amide bond formation techniques, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the methoxyethyl group.

Scientific Research Applications

Scientific Research Applications of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide

This compound is a complex organic compound that features an indole core, a thiazole ring, and a butanamide chain. The compound has a molecular formula of C18H21N3O2S and a molecular weight of 343.4 g/mol . It contains a methoxyethyl group that influences its solubility, reactivity, and interactions with biological targets.

Applications in Scientific Research

While the provided search results do not offer specific case studies or direct applications of this compound, the structural components and related compounds suggest potential applications in scientific research:

  • Antimicrobial Research Research has shown that 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole acylamines exhibit antifungal activity .
  • Acetylcholinesterase Inhibition Coumarin compounds coupled with thiazole have demonstrated excellent acetylcholinesterase inhibitory activity, suggesting potential therapeutic applications for Alzheimer’s disease .
  • Antimicrobial and Antiproliferative Agents N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives have been studied for their antimicrobial and anticancer activities .
  • Synthetic Cannabinoid Research N-(2-Methoxyethyl)-N-(1-methylethyl)-2-(1-pentyl-1H-indol-3-yl)-4-thiazol-methanamine is related to synthetic cannabinoids and synthetic cannabinoid receptor agonists .

Mechanism of Action

The mechanism of action of 4-(1-(2-methoxyethyl)-1H-indol-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The table below compares 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3-thiazol-2-yl)butanamide with similar compounds based on structural motifs, synthesis, and biological activity:

Compound Name Core Structure Key Substituents/Modifications Biological Activity (Reported) Synthesis Method Reference
This compound (Target) Indole + Thiazole + Butanamide 2-Methoxyethyl (indole N1), thiazol-2-yl (amide) Not explicitly reported (Inferred antitumor) Likely Hantzsch reaction + amidation
3-[4-(Naphthalene-2-yl)-1,3-thiazol-2-yl]-1H-indoles (e.g., 6a–h) Indole + Thiazole Naphthalene (thiazole C4) Antitumor (in vitro screening) Hantzsch reaction
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Benzamide + Thiazole Dichlorophenyl (amide) Anti-inflammatory, analgesic Amide coupling
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide Butanamide + Thiazole + Benzothiazole Benzothiazole (sulfanyl group) Not reported (Potential kinase inhibition) Sulfur-alkylation + amidation
PTI-3 (N-({2-[1-(5-fluoropentyl)-1H-indol-3-yl]-1,3-thiazol-4-yl}methyl)-2-methoxy-N-methylethanamine) Indole + Thiazole + Ethylamine 5-Fluoropentyl (indole N1), methoxyethylamine Not explicitly reported (Psychoactive analog) Alkylation + Hantzsch reaction

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsReference
Alkylation of Indole2-Methoxyethyl chloride, K2CO3, DMF
Amide CouplingPOCl3, reflux, 3 hours
PurificationDMSO/water recrystallization

Advanced: How can computational methods predict the conformational stability of this compound?

Answer:
Density Functional Theory (DFT) calculations, particularly the B3LYP/SDD method, are critical for analyzing bond angles, torsional strains, and electronic properties. For example:

  • Key Bond Angles : Computational models predict bond angles (e.g., C1-C2-C3 = 121.43°, N7-C8-O10 = 112.59°) that influence steric and electronic interactions .
  • Torsional Analysis : Rotational barriers around the indole-thiazole linker (e.g., C3-C2-C1-C6 = 0.90°) inform conformational flexibility .
  • Validation : Compare computational results with experimental X-ray crystallography or NMR data to refine force field parameters.

Q. Table 2: Selected DFT-Calculated Bond Angles

Bond AngleB3LYP/SDD Value (°)
C1-C2-C3121.43
N7-C8-O10112.59
C4-N7-C8112.26

Basic: What spectroscopic techniques validate the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution, thiazole NH coupling). For example, indole protons resonate at δ 7.2–7.8 ppm, while thiazole NH appears near δ 10–12 ppm .
  • Infrared (IR) Spectroscopy : Amide C=O stretches (~1650–1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) validate functional groups .
  • Elemental Analysis : Discrepancies ≤0.4% between calculated and experimental C/H/N/S values confirm purity .

Advanced: How can researchers resolve discrepancies between computational and experimental structural data?

Answer:
Discrepancies often arise from:

  • Solvent Effects : DFT calculations typically model gas-phase conditions, whereas experimental data (e.g., NMR) reflect solvated states. Incorporate solvent models (e.g., PCM) in simulations .
  • Crystal Packing Forces : X-ray structures may show distortions due to intermolecular interactions. Compare multiple crystal forms or use neutron diffraction .
  • Dynamic Effects : Molecular dynamics (MD) simulations account for thermal fluctuations, bridging static DFT and experimental observations .

Basic: What biological assays are suitable for initial activity screening of this compound?

Answer:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase inhibition) using fluorescence-based substrates .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Scaffold Modification : Synthesize analogs with variations in the:
    • Indole substituents (e.g., methoxyethyl vs. ethyl groups) .
    • Thiazole moiety (e.g., 4-methylthiazole vs. unsubstituted thiazole) .
  • Pharmacokinetic Profiling : Assess logP (HPLC), metabolic stability (liver microsomes), and plasma protein binding .
  • Data Analysis : Use multivariate regression or machine learning to correlate structural features (e.g., Hammett σ values) with bioactivity .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to thiadiazole derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Waste Disposal : Neutralize amide-containing waste with 10% acetic acid before disposal .

Advanced: How can reaction engineering optimize the scalability of this synthesis?

Answer:

  • Process Intensification : Use continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., POCl3-mediated coupling) .
  • Membrane Separation : Purify intermediates via nanofiltration to reduce solvent waste .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, stoichiometry) with minimal runs .

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